molecular formula C25H32N4O2 B2871474 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide CAS No. 921923-94-6

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2871474
CAS No.: 921923-94-6
M. Wt: 420.557
InChI Key: IJMLJYWGGOVIIX-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide is a synthetic small molecule featuring a tetrahydroquinoline core linked to a pyrrolidine-substituted ethyl group and a 3-methylphenyl acetamide moiety. The compound’s design integrates lipophilic (tetrahydroquinoline, pyrrolidine) and polar (ethanediamide) groups, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-18-7-5-9-21(15-18)27-25(31)24(30)26-17-23(29-13-3-4-14-29)20-10-11-22-19(16-20)8-6-12-28(22)2/h5,7,9-11,15-16,23H,3-4,6,8,12-14,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMLJYWGGOVIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the 3-methylphenyl group, the tetrahydroquinoline moiety, and the pyrrolidine ring. These components are then linked together through a series of condensation and coupling reactions under controlled conditions. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and pyrrolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the nitrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

N-(3-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit or activate specific proteins and signaling cascades.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Heterocyclic Amine Aryl Substituent Molecular Weight* Key Features
Target Compound Pyrrolidin-1-yl 3-Methylphenyl ~460.6 g/mol Moderate lipophilicity
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide Piperidin-1-yl 3-Trifluoromethylphenyl ~528.5 g/mol Enhanced metabolic stability
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide Pyrrolidin-1-yl 4-Trifluoromethylphenyl ~514.5 g/mol Increased electron-withdrawing effects

*Calculated based on standard atomic weights.

Heterocyclic Amine Modifications

  • Pyrrolidine vs. Piperidine derivatives (e.g., ) may exhibit prolonged half-lives due to reduced cytochrome P450-mediated metabolism .
  • Pyrrolidine in Target Compound : The smaller pyrrolidine ring likely enhances conformational flexibility, favoring interactions with shallow binding pockets .

Aryl Substituent Variations

  • 3-Methylphenyl (Target) vs. Trifluoromethylphenyl (Analogues) : The 3-methyl group in the target compound provides moderate hydrophobicity, while trifluoromethyl groups in analogues introduce strong electron-withdrawing effects, improving resistance to oxidative metabolism and enhancing membrane permeability .

Key Differences :

  • Trifluoromethyl-substituted analogues () require specialized fluorination steps, increasing synthetic complexity compared to the methyl-substituted target compound.
  • Piperidine-containing derivatives () may necessitate longer reaction times due to steric hindrance during cyclization.

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. The structural formula is as follows:

C23H34N4O2\text{C}_{23}\text{H}_{34}\text{N}_{4}\text{O}_{2}

This structure allows for various interactions with biological targets, contributing to its potential efficacy in therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit nitric oxide synthases (nNOS), which are implicated in neurological disorders .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial and anticancer activities through the induction of apoptosis in cancer cells and inhibition of bacterial growth.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against nNOS. The following table summarizes the IC50 values obtained from various studies:

CompoundTarget EnzymeIC50 (µM)Selectivity
1nNOS0.5High
2eNOS10Moderate
3iNOS>100Low

This data indicates that the compound selectively inhibits nNOS over eNOS and iNOS, making it a promising candidate for further development in treating neurological disorders .

Case Studies

A notable study investigated the effects of similar tetrahydroquinoline derivatives on neuronal cells. It was found that these compounds could significantly reduce oxidative stress markers and promote cell survival in models of neurodegeneration. The findings suggest potential therapeutic applications for neuroprotection .

Neurological Disorders

Given its ability to inhibit nNOS selectively, this compound may be explored as a treatment for conditions such as:

  • Alzheimer's Disease : By modulating nitric oxide levels and reducing neuroinflammation.
  • Parkinson's Disease : Potentially protecting dopaminergic neurons from oxidative damage.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have been shown to exhibit activity against various bacterial strains. Future studies could focus on evaluating the spectrum of activity and mechanism of action against specific pathogens.

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